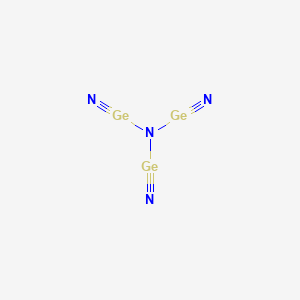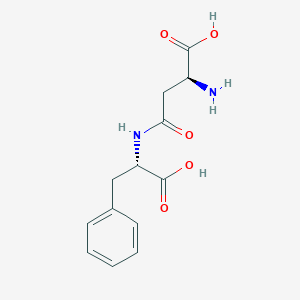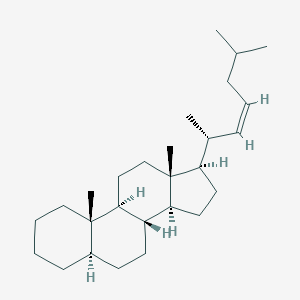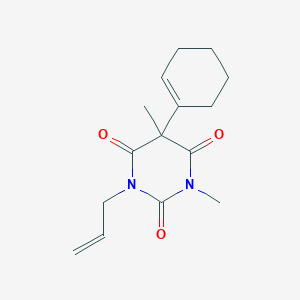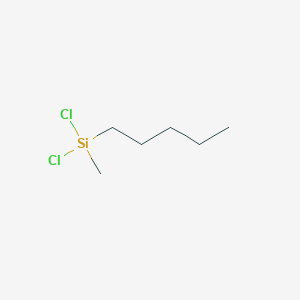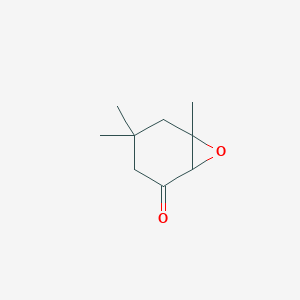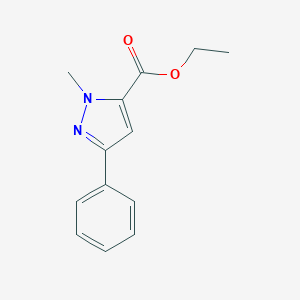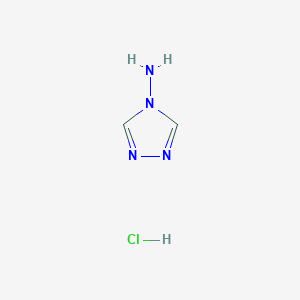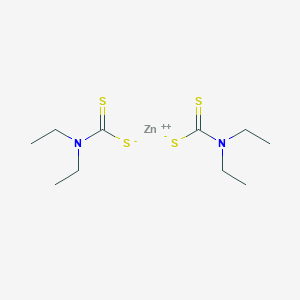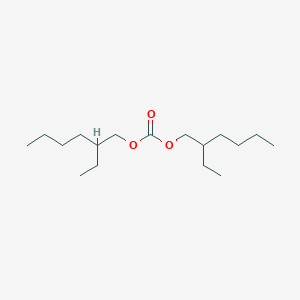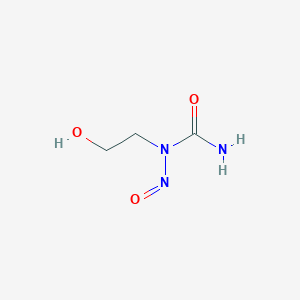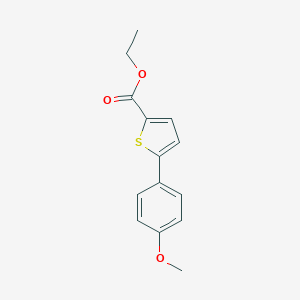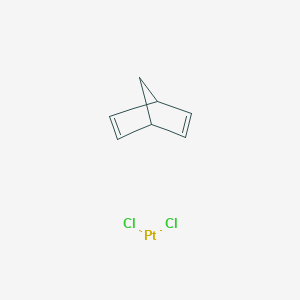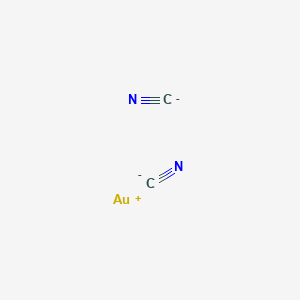
二氰金酸根离子
描述
Dicyanoaurate is an inorganic compound with the formula K[Au(CN)2]. It is a colorless to white solid that is soluble in water and slightly soluble in alcohol . The dicyanoaurate ion is linear according to X-ray crystallography . It is a rod-shaped anion and is often used as a linear ditopic metal–organic acceptor .
Synthesis Analysis
Dicyanoaurate can be synthesized through ion-exchange reactions between a metal salt and a source of cyanoaurate anions . Common sources include K[Au(CN)2], K[Au(CN)4], K[Au(CN)2Hal2], or their tetraorganylammonium derivatives . It can also be produced by the reaction of gold (I) salts with excess potassium cyanide .Molecular Structure Analysis
The dicyanoaurate anion is linear according to X-ray crystallography . On the basis of infrared spectroscopy, the dicyanoaurate anion adopts a very similar structure in sodium dicyanoaurate (NaAu(CN)2) .Chemical Reactions Analysis
The cyanide ion [C≡N]− is one of the simplest and most extensively studied ligands in the chemistry of coordination compounds, serving as a σ-donor and a π-acceptor of electron density . The chemistry of cyanides has gradually evolved, revealing new fields of application, such as hydrometallurgy (cyanidation process) and pharmaceuticals (manufacturing medicinal drugs and poisons) .Physical And Chemical Properties Analysis
Dicyanoaurate is a colorless to white solid that is soluble in water and slightly soluble in alcohol . It has a molar mass of 288.101 g/mol . The dicyanoaurate ion is a rod-shaped anion .科研应用
金属有机共晶中的组装和二向性
二氰金酸根离子被用作卤键驱动的金属有机共晶组装中的金属有机受体。这些共晶体表现出二向性行为,这是由于卤键链的平行排列,展示了离子在晶体工程中的作用以及其在设计二向性材料中的潜力 (Christopherson et al., 2017)。
水溶液和甲醇溶液中的寡聚化
二氰金酸根(I)离子在溶液中发生显著的寡聚化,导致吸收性能发生可观变化。这种行为展示了离子在金属-金属相互作用方面的能力,这可以应用于分子相互作用和纳米团簇形成的研究 (Rawashdeh-Omary et al., 2000)。
离子交换和吸附能力
已开发出新型离子交换树脂,用于从各种溶液中吸附二氰金酸根阴离子。这些树脂展示了选择性吸附能力,特别适用于金回收和环境修复应用 (Trochimczuk et al., 1999)。
发光纳米团簇中的能量转移
研究探索了二氰金酸根(I)发光纳米团簇供体离子与稀土受体离子之间的能量转移。这项研究为开发具有可调发光性能的材料提供了见解,用于潜在的传感和成像技术应用 (Guo et al., 2007)。
超分子复合物中的光物理性质
关于二氰金酸根与有机受体分子的相互作用的研究揭示了独特的光物理性质。这些复合物中同时来自二氰金酸根供体单元和受体的光致发光行为开辟了设计新型光致发光材料的途径 (Abouelwafa et al., 2012)。
溶液和固态化学的桥梁
在其他金属中心存在的情况下,二氰金酸根阴离子的行为对材料科学至关重要。通过各种光谱方法研究的配位行为为从溶液物种形成固态结构提供了见解,这在新材料设计中具有相关性 (Priola et al., 2019)。
活性炭上的吸附
对二氰金酸根(I)在活性炭上的吸附过程进行了研究,这对金提取至关重要,以提高这一关键工业过程的效率 (Poinen et al., 1998)。
未来方向
Cyanoaurate complexes represent a broad class of compounds with diverse structures. They have numerous potential practical applications, including in microelectronics, nanotechnology, materials science, and medicine . The presence of aurophilic contacts or halogen–halogen interactions in cyanoaurate complexes only intensifies researchers’ interest in this class of compounds . At present, the study of the chemistry of gold cyanides continues to develop rapidly, making the synthesis and exploration of new cyanoaurate compounds, as well as the systematization of the knowledge gained, relevant tasks .
性质
IUPAC Name |
gold(1+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Au/c2*1-2;/q2*-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIPNVHDSSGMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2AuN2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13967-50-5 (potassium salt), 15280-09-8 (hydrochloride salt), 31096-40-9 (ammonium salt) | |
| Record name | Dicyanoaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014950879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
249.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyanoaurate ion | |
CAS RN |
14950-87-9 | |
| Record name | Dicyanoaurate(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14950-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyanoaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014950879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICYANOAURATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0XSL5544A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



